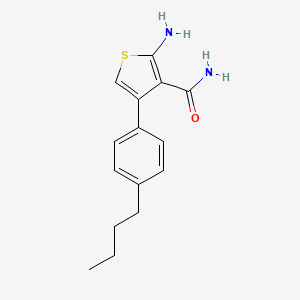

2-Amino-4-(4-butylphenyl)thiophene-3-carboxamide

Description

2-Amino-4-(4-butylphenyl)thiophene-3-carboxamide is a thiophene-based heterocyclic compound characterized by a carboxamide group at position 3, an amino group at position 2, and a 4-butylphenyl substituent at position 4 of the thiophene ring. This compound is synthesized via the Gewald reaction, a well-established method for producing 2-aminothiophene derivatives .

Properties

IUPAC Name |

2-amino-4-(4-butylphenyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-2-3-4-10-5-7-11(8-6-10)12-9-19-15(17)13(12)14(16)18/h5-9H,2-4,17H2,1H3,(H2,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERAPGZGXIJFPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-butylphenyl)thiophene-3-carboxamide typically involves the reaction of 4-butylbenzaldehyde with thiophene-3-carboxylic acid, followed by amination and subsequent cyclization . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-butylphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

2-Amino-4-(4-butylphenyl)thiophene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-butylphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Key Observations :

- Synthetic Flexibility: The Gewald reaction is a common method for 2-aminothiophene synthesis, but substituent diversity is achieved via varying ketones or aldehydes in the reaction . Chlorinated derivatives often require cyclization with halogenated reagents .

Antimicrobial Activity

- 2-Amino-4-(4-acetamidophenyl)thiophene-3-carboxamide: Exhibits broad-spectrum antimicrobial activity against E. coli and S. aureus. The acetamido group may enhance solubility, improving interaction with bacterial enzymes .

- Halogenated Analogs (e.g., 4-Cl, 4-F) : Chlorophenyl derivatives show moderate antifungal activity, while fluorophenyl analogs demonstrate enhanced metabolic stability due to fluorine’s electronegativity .

- Target Compound: No direct antimicrobial data is provided, but its lipophilic 4-butylphenyl group may favor penetration into lipid-rich bacterial membranes.

Neurological Activity

- Compound 13 () : A fluorophenyl-thiophene derivative inhibits tau aggregation (IC₅₀ = 3.2 µM) via hydrophobic interactions with tau fibrils. The 4-butylphenyl group in the target compound may offer stronger binding to amyloidogenic proteins .

Biological Activity

2-Amino-4-(4-butylphenyl)thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiophene ring substituted with an amino group and a butylphenyl moiety. This unique structure contributes to its biological properties, including its ability to interact with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiophene ring plays a crucial role in binding to active sites, while the amino and carboxamide groups enhance its affinity and specificity towards biological targets. This interaction can modulate signaling pathways or inhibit enzymatic activity, leading to various therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiophene derivatives can inhibit the growth of Mycobacterium tuberculosis (Mtb), suggesting potential as anti-tubercular agents. In a study involving related compounds, one exhibited a minimum inhibitory concentration (MIC) of less than 50 μM against Mtb, indicating strong antimicrobial activity .

Anticancer Potential

Thiophene-based compounds have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in various assays. For example, the cytotoxicity of related thiophene derivatives was assessed using human cancer cell lines, with some compounds demonstrating IC50 values in the micromolar range. Such findings suggest that this compound may also possess similar anticancer activities .

Table: Biological Activities of Thiophene Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| Compound 33 | Antitubercular | Mycobacterium tuberculosis | < 50 μM |

| Compound 29 | Anticancer | Human leukemia cell lines | < 100 μM |

| Compound 38 | Anticancer | MCF-7 breast cancer cells | IC50 = 5.6 μM |

Case Study: Antimicrobial Efficacy

In a study examining the efficacy of thiophene derivatives against Mtb, researchers found that certain compounds significantly reduced bacterial viability over time. The most potent compound demonstrated an IC50 value of 0.69 μM against Mtb H37Rv strains . This highlights the potential of thiophene-based compounds as effective treatments for tuberculosis.

Case Study: Cytotoxicity in Cancer Research

Another study evaluated the cytotoxic effects of various thiophene derivatives on human cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxicity with IC50 values ranging from micromolar to sub-micromolar concentrations, underscoring their potential as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 2-amino-4-(4-butylphenyl)thiophene-3-carboxamide, and how are intermediates characterized?

The compound can be synthesized via cyclization reactions using ethyl cyanoacetate and NaH in THF, followed by alkylation with methylating agents like Me₂SO₄ under basic conditions (e.g., NaHCO₃) . Key intermediates are characterized using:

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin Irritant Category 2) .

- Ventilation : Work in a fume hood to minimize inhalation (Specific Target Organ Toxicity, Respiratory System, Category 3).

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How is the Thioflavin T fluorescence assay applied to assess tau aggregation inhibition?

- Protocol : Incubate 4R tau protein with heparin (aggregation inducer) and test compound in PBS (pH 7.4) at 37°C for 24–72 hours.

- Detection : Add Thioflavin T (final concentration: 20 µM), measure fluorescence at λex/λem = 440/490 nm.

- Data Interpretation : Compare fluorescence intensity to controls (no compound) to calculate % inhibition .

Advanced Research Questions

Q. How do structural modifications of the thiophene-3-carboxamide scaffold influence JNK inhibitory activity?

-

Key Modifications :

- Substituent Effects : Bulky groups (e.g., adamantane) at the amide position enhance binding to JNK’s hydrophobic pocket (Kd = 640 nM for compound 25) .

- Electron-Withdrawing Groups : Fluorine or trifluoroacetyl groups improve metabolic stability (e.g., 85% degradation in rat microsomes vs. 70% for unsubstituted analogs) .

-

SAR Table :

Compound Substituent JNK2 Kd (nM) Microsomal Stability (% remaining) 25 Adamantyl 640 15% 33 4-Fluorophenyl 820 26% 26 Cyclopropyl 950 30%

Q. What methodologies are used to evaluate plasma and hepatic microsomal stability?

- Plasma Stability :

- Hepatic Microsomal Stability :

Q. How can AutoDock Vina improve binding mode predictions for this compound against JNK isoforms?

- Workflow :

- Prepare ligand (compound) and receptor (JNK1/2/3 PDB structures) files.

- Define grid box around the ATP-binding site (coordinates: x=15, y=10, z=10 Å).

- Run docking with exhaustiveness=20 for accuracy.

- Cluster results by RMSD (<2.0 Å) and rank by binding affinity (ΔG).

- Validation : Compare predicted poses with experimental data (e.g., TR-FRET assays) to resolve false positives .

Q. How can discrepancies in inhibitory activity between Thioflavin T and filter trap assays be addressed?

- Root Cause Analysis :

- Thioflavin T : Detects early-stage oligomers (fluorescence bias).

- Filter Trap : Captures mature fibrils (SDS-resistant aggregates).

- Resolution : Use orthogonal techniques (e.g., TEM for fibril visualization) and statistical correlation (Pearson’s r) between assay outputs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.